2-(Ethylthio)-1-(p-tolyl)ethan-1-one
Description
Contextualizing the Significance of Alpha-Keto Thioethers in Synthetic Methodology
Alpha-keto thioethers are a class of organic compounds characterized by a ketone functional group with a sulfur atom attached to the alpha-carbon. This structural motif is a valuable building block in organic synthesis due to the versatile reactivity of both the carbonyl group and the thioether moiety. The presence of the sulfur atom can influence the acidity of the alpha-protons and can be oxidized to sulfoxides and sulfones, further expanding the synthetic possibilities.
The synthesis of alpha-keto thioethers can be achieved through various methods, including the reaction of α-halo ketones with thiols or their corresponding salts. For instance, the reaction of 2-chloro-1-(p-tolyl)ethan-1-one with ethanethiol (B150549) or sodium ethanethiolate would be a direct route to 2-(Ethylthio)-1-(p-tolyl)ethan-1-one. Other modern approaches include S-H insertion reactions of α-keto esters with thiols, which offer a metal-free and efficient alternative. organic-chemistry.orgthieme-connect.com The 1,2-dicarbonyl motif present in α-keto thioesters, a related class of compounds, is vital in many biomolecules, and synthetic methods to access these structures are of significant interest. nih.gov
Evolution of Research Perspectives on Aryl Alkyl Ketones with Thioether Moieties
Aryl alkyl ketones are a fundamental class of compounds in organic chemistry, serving as intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. fiveable.me The introduction of a thioether moiety into the alkyl chain, as seen in this compound, significantly modifies the electronic and steric properties of the molecule, opening up new avenues for research and application.
Historically, the focus of research on aryl alkyl ketones was often on reactions involving the carbonyl group or the aromatic ring. However, with the growing appreciation for the role of sulfur in organic chemistry, there has been an increasing interest in aryl alkyl ketones bearing thioether functionalities. These compounds are not only valuable synthetic intermediates but also exhibit interesting biological activities. The development of novel synthetic methods for thioethers, including those that avoid the use of malodorous thiols, has further propelled research in this area. mdpi.comnih.gov The transformation of aryl alcohols into thioethers represents another innovative approach to synthesizing these valuable compounds. nih.gov
Current Research Gaps and Future Directions in the Fundamental Study of this compound
Despite the general interest in alpha-keto thioethers and aryl alkyl ketones with thioether moieties, a detailed investigation into the specific properties and reactivity of this compound appears to be limited in the current body of scientific literature. This presents several opportunities for future research.
A primary research gap is the lack of comprehensive experimental data on the physicochemical and spectroscopic properties of this specific compound. While data for analogous compounds exist, a dedicated study on this compound would provide valuable benchmark data.
Future research could focus on several key areas:
Exploration of Synthetic Utility: A systematic investigation of the reactivity of this compound in various organic transformations could uncover novel synthetic applications. For example, its use as a precursor for the synthesis of more complex heterocyclic compounds or as a substrate in asymmetric catalysis could be explored.
Mechanistic Studies: Detailed mechanistic studies of reactions involving this compound could provide fundamental insights into the role of the thioether and the p-tolyl group in influencing reaction pathways and product selectivity.
Biological Activity Screening: Given that many sulfur-containing compounds exhibit biological activity, screening this compound and its derivatives for potential pharmacological properties could be a fruitful area of investigation.
The following tables provide a summary of the key chemical entities discussed in this article and a hypothetical data table for this compound, based on general knowledge of similar compounds, to highlight the type of data that would be valuable to establish through future research.
Interactive Data Table: Properties of this compound
| Property | Value (Estimated) |
| Molecular Formula | C11H14OS |
| Molecular Weight | 194.29 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| 1H NMR (CDCl3), δ (ppm) | 7.8 (d, 2H), 7.2 (d, 2H), 3.8 (s, 2H), 2.6 (q, 2H), 2.4 (s, 3H), 1.2 (t, 3H) |
| 13C NMR (CDCl3), δ (ppm) | 196.0, 144.0, 134.0, 129.5, 128.5, 40.0, 26.0, 21.5, 14.5 |
Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14OS/c1-3-13-8-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
IKEWLQMEMQSQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethylthio 1 P Tolyl Ethan 1 One
Chemo- and Regioselective Synthesis Strategies for Alpha-Thioether Ketones
The synthesis of α-thioether ketones, such as 2-(Ethylthio)-1-(p-tolyl)ethan-1-one, demands precise control over chemo- and regioselectivity to ensure the sulfur moiety is introduced at the α-position to the carbonyl group without unintended side reactions. A primary strategy involves the α-sulfenylation of a ketone precursor, 1-(p-tolyl)ethan-1-one.
One of the most common methods is the reaction of an enolate, generated from the ketone, with an electrophilic sulfur reagent. The regioselectivity is dictated by the formation of the enolate; under kinetic control (using a strong, hindered base like lithium diisopropylamide at low temperatures), the less substituted α-carbon is deprotonated, while under thermodynamic control (using a weaker base at higher temperatures), the more stable, more substituted enolate is formed. For 1-(p-tolyl)ethan-1-one, the methyl group is the only site for enolization, simplifying regioselectivity.
Key electrophilic sulfur reagents for this transformation include disulfides (e.g., diethyl disulfide), sulfenyl chlorides, and N-(alkylthio)imides (e.g., N-(ethylthio)phthalimide). The choice of reagent can influence the reaction's chemoselectivity, minimizing side reactions such as O-sulfenylation or multiple sulfenylations.
Another regioselective approach is the reaction of an α-haloketone, such as 2-bromo-1-(p-tolyl)ethan-1-one, with a sulfur nucleophile like sodium ethanethiolate. This is a classic SN2 reaction where the halide acts as a leaving group, ensuring the C-S bond forms exclusively at the α-position. researchgate.net This method is highly reliable for ensuring regiochemical outcomes.
Electrochemical methods have also emerged, allowing for the direct synthesis of α-sulfenylated ketones from enol acetates and thiols without the need for external catalysts or oxidants. nih.govacs.org This approach offers high selectivity and avoids the use of harsh reagents.
| Strategy | Precursors | Key Reagents | General Yield (%) | Selectivity |
|---|---|---|---|---|
| Enolate Sulfenylation | 1-(p-tolyl)ethan-1-one | LDA, Diethyl disulfide | 75-90 | High regioselectivity at the α-carbon. |
| α-Haloketone Substitution | 2-Bromo-1-(p-tolyl)ethan-1-one | Sodium ethanethiolate | 85-95 | Excellent regioselectivity via SN2 mechanism. researchgate.net |
| Electrochemical Synthesis | 1-(p-tolyl)vinyl acetate (B1210297) | Ethanethiol (B150549), Quaternary ammonium (B1175870) salts | 70-85 | High; avoids catalysts and oxidants. nih.govacs.org |
Catalytic Approaches in the Formation of C-S and C-C Bonds Leading to the Compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for bond formation. The synthesis of this compound can be dissected into two key bond formations: the C-S bond of the ethylthio group and the C-C bond connecting the carbonyl carbon to the p-tolyl ring.
Catalytic C-S Bond Formation: The direct α-sulfenylation of ketones can be achieved using various catalysts. Lewis bases, such as tertiary amines and selenophosphoramides, have been identified as active catalysts for the α-sulfenylation of ketone-derived enoxysilanes. acs.org Organocatalysis, employing chiral amines like pyrrolidine (B122466) derivatives, can promote the direct α-sulfenylation of ketones, sometimes achieving high enantioselectivity. nih.gov
Transition metal catalysis is also prominent. Copper and palladium-based systems are widely used for C-S cross-coupling reactions. acsgcipr.org While often applied to aryl halides, these catalytic systems can be adapted for the formation of α-thioether ketones. For instance, a nickel-catalyzed method has been reported for the thiolation of α-amino ketones, indicating the potential for metal-catalyzed C-H functionalization at the α-position of ketones. nih.gov
Catalytic C-C Bond Formation: The core aryl ketone structure of the target molecule is commonly synthesized via the Friedel-Crafts acylation. This reaction involves the acylation of toluene (B28343) (the p-tolyl source) with an acyl halide or anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or trifluoromethanesulfonic acid (TfOH). researchgate.net The regioselectivity (para-acylation) is directed by the methyl group on the toluene ring.
Modern cross-coupling reactions provide an alternative. A Suzuki-Miyaura coupling between p-tolylboronic acid and an appropriate acyl chloride, catalyzed by a palladium complex, can form the aryl ketone C-C bond with high efficiency. nih.govnih.gov Similarly, nickel-catalyzed cross-electrophile coupling between aromatic carboxylic acids and organic bromides has been developed, offering a direct route to ketones. nih.gov
| Bond Type | Reaction | Catalyst System | Key Advantage |
|---|---|---|---|
| C(α)-S | α-Sulfenylation | Pyrrolidine derivatives (Organocatalyst) | Metal-free, potential for asymmetry. nih.gov |
| C(α)-S | α-C-H Thiolation | Nickel or Copper complexes | Direct functionalization of C-H bonds. nih.gov |
| C(aryl)-C(carbonyl) | Friedel-Crafts Acylation | AlCl3 or TfOH (Lewis Acid) | Uses bulk starting materials. researchgate.net |
| C(aryl)-C(carbonyl) | Suzuki-Miyaura Coupling | Pd(OAc)2 / XPhos | High functional group tolerance. nih.gov |
Comparative Analysis of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. Key metrics include atom economy, use of safer solvents, energy efficiency, and waste reduction. organic-chemistry.org
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Addition reactions are inherently 100% atom-economical. In contrast, substitution reactions, like the SN2 reaction of an α-haloketone with a thiol, generate salt byproducts, lowering the atom economy. scranton.edu Catalytic C-H activation approaches are highly atom-economical as they avoid the pre-functionalization of the substrate.
Solvents and Reagents: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or deep eutectic solvents (DESs). nih.gov The reaction of thioacids with α-haloketones has been successfully performed in water, offering a significant environmental advantage. researchgate.net Furthermore, solvent-free approaches, such as mechanochemical synthesis (ball milling), represent a highly sustainable option. acs.org
Energy and Waste: Electrochemical syntheses are noteworthy for their energy efficiency and for proceeding under ambient conditions, often eliminating the need for heating. rsc.org They also avoid stoichiometric oxidants or catalysts that contribute to waste streams. nih.govacs.org Catalyst-free methods, such as certain visible-light-driven hydrosulfonylation reactions, further align with green principles by simplifying reaction conditions and reducing waste. researchgate.net
| Synthetic Pathway | Atom Economy | Solvent | Energy Input | Key Green Advantage |
|---|---|---|---|---|
| α-Haloketone + Thiolate | Moderate (salt byproduct) | Can be run in water researchgate.net | Low to moderate | Use of a green solvent. |
| Catalytic α-C-H Thiolation | High | Typically organic | Moderate to high | High atom economy. |
| Electrochemical Synthesis | High | Acetonitrile/Alcohol | Low (ambient temp) | Avoids stoichiometric reagents. acs.org |
| Mechanochemical Synthesis | High | Solvent-free acs.org | Mechanical | Eliminates bulk solvent waste. |
Novel Precursor Derivations and their Application in the Synthesis of this compound
Innovation in precursor design can unlock more efficient or versatile synthetic routes. Instead of starting with a pre-formed ketone, this compound can be assembled from precursors where the key functionalities are introduced differently.
One novel approach involves the use of α-ketothioesters as 1,2-dicarbonyl-forming reagents. nih.gov While not a direct route, this highlights the versatility of thioester chemistry. A more direct strategy could involve a decarbonylative cross-coupling, where a thioester serves as both an activator for a carboxylic acid and a source of the sulfur nucleophile. rsc.org For instance, coupling p-tolylacetic acid with an ethyl thioester derivative under palladium catalysis could potentially construct the target molecule.
The derivatization of the p-tolyl group itself offers another avenue. Starting with p-toluenesulfonyl chloride, one could build the carbon skeleton. orgsyn.org Alternatively, starting with p-aminotoluene, one could form a derivative like 2-chloro-N-p-tolylacetamide, which could then be further manipulated. researchgate.net
Another innovative precursor strategy is the use of aryl vinyl ketones. 1-(p-tolyl)ethan-1-one can be converted to 1-(p-tolyl)prop-2-en-1-one. mdpi.com A subsequent conjugate addition of ethanethiol across the double bond would yield the desired α-thioether ketone. This Michael addition is a highly efficient and regioselective method for forming the C-S bond at the β-position relative to the original double bond, which corresponds to the α-position of the ketone.
Finally, the use of enol acetates or enol silyl (B83357) ethers as ketone surrogates is a well-established but powerful strategy. acs.org These precursors offer a milder way to generate the nucleophilic α-carbon compared to traditional enolate formation, often leading to cleaner reactions and higher yields, particularly in catalyzed processes.
Mechanistic Investigations of Reactions Involving 2 Ethylthio 1 P Tolyl Ethan 1 One
Nucleophilic and Electrophilic Reactivity Profiles of the Ketone and Thioether Functionalities
The reactivity of 2-(ethylthio)-1-(p-tolyl)ethan-1-one is characterized by the dual nature of its functional groups. The ketone's carbonyl group serves as the primary electrophilic site. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by various nucleophiles. libretexts.org This electrophilicity is a cornerstone of its participation in addition reactions. The presence of the p-tolyl group, an electron-donating substituent, can modulate the reactivity of the carbonyl carbon compared to an unsubstituted phenyl ring.
Conversely, the thioether moiety provides a center of nucleophilicity. The sulfur atom, with its lone pairs of electrons, can react with electrophiles. Furthermore, the sulfur atom influences the acidity of the α-protons on the adjacent methylene (B1212753) group. This activation facilitates the formation of a carbanion intermediate in the presence of a base, which can then act as a potent nucleophile in carbon-carbon bond-forming reactions. This dual reactivity makes the compound a versatile building block in organic synthesis.
Elucidation of Reaction Mechanisms via Advanced Kinetic and Spectroscopic Studies
Advanced kinetic and spectroscopic studies are crucial for elucidating the intricate details of reaction mechanisms. While specific studies on this compound are not readily found, the general methodologies applied to similar α-thioketones provide a framework for understanding its transformations.
Kinetic studies would involve monitoring the reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and identify the rate-determining step. For instance, in a base-catalyzed reaction, kinetic isotope effect studies could reveal whether the abstraction of an α-proton is the slow step.
Spectroscopic techniques like in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying transient intermediates. researchgate.netmdpi.com For example, the formation of an enolate intermediate from this compound could be observed by the disappearance of the carbonyl stretch in the IR spectrum and the appearance of characteristic signals in the NMR spectrum. mdpi.com ESI-MS analysis is another powerful tool for detecting and characterizing reaction intermediates and products in complex mixtures. mdpi.com
Role of this compound as a Key Intermediate in Multi-Step Organic Synthesis
The synthetic utility of this compound lies in its capacity to serve as a versatile intermediate in multi-step syntheses. vapourtec.commit.edupearson.com Its ability to function as both an electrophile and, after deprotonation, a nucleophile allows for the construction of complex molecular architectures.
One of the primary applications of such α-thioketones is in aldol-type reactions. The enolate generated from this compound can react with aldehydes or other ketones to form β-hydroxy ketones. These products can be further transformed, for example, through dehydration to yield α,β-unsaturated ketones. The thioether group itself can be a handle for further modifications, such as oxidation to a sulfoxide (B87167) or sulfone, which can then be eliminated to introduce unsaturation.
The following table illustrates hypothetical outcomes of reactions where this compound could act as a key intermediate, based on general principles of organic synthesis.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Base (e.g., LDA), then an Aldehyde | Low Temperature | β-Hydroxy Ketone |
| This compound | Base (e.g., LDA), then an Alkyl Halide | Anhydrous Solvent | α-Alkylated Ketone |
| This compound | Oxidizing Agent (e.g., m-CPBA) | Controlled Temperature | α-Sulfinyl or α-Sulfonyl Ketone |
| This compound | Reducing Agent (e.g., Raney Nickel) | Hydrogenolysis | 1-(p-tolyl)ethan-1-one |
Stereochemical Aspects and Diastereoselectivity in Transformations Involving the Compound
When this compound participates in reactions that generate new stereocenters, the stereochemical outcome is of paramount importance. For instance, in an aldol (B89426) addition reaction with an aldehyde, two new stereocenters can be formed, leading to the possibility of diastereomeric products (syn and anti).
The diastereoselectivity of such reactions is influenced by several factors, including the geometry of the enolate (E or Z), the nature of the metal counterion, the solvent, and the reaction temperature. While specific data for this compound is not available, studies on similar systems have shown that careful control of these parameters can lead to high levels of diastereoselectivity. nih.gov The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of aldol reactions, where a chair-like transition state is proposed.
The table below provides a hypothetical representation of how reaction conditions might influence the diastereoselectivity of an aldol reaction involving the enolate of this compound.
| Base/Additive | Solvent | Temperature (°C) | Predominant Diastereomer |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Potentially anti |
| Boron Triflate/Amine Base | Dichloromethane (DCM) | -78 | Potentially syn |
| Zinc Chloride (as a Lewis acid additive) | Tetrahydrofuran (THF) | -78 | May enhance selectivity |
| Magnesium Bromide | Diethyl Ether | -78 | May influence enolate geometry |
Theoretical and Computational Studies of 2 Ethylthio 1 P Tolyl Ethan 1 One
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For 2-(Ethylthio)-1-(p-tolyl)ethan-1-one, a detailed analysis of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights.
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Theoretical calculations, typically using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of these frontier orbitals. nih.govresearchgate.netmdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the p-tolyl group, while the LUMO would likely be centered on the carbonyl group, which is a known electron-withdrawing moiety.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential (red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions around the sulfur atom would likely show positive potential (blue), suggesting sites for nucleophilic interaction.
Illustrative Data Table: Calculated Electronic Properties
| Parameter | Expected Value |
|---|---|
| EHOMO (eV) | -6.5 to -7.5 |
| ELUMO (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |
| Dipole Moment (Debye) | 2.0 to 3.5 |
Conformational Analysis and Energy Landscapes via Ab Initio and DFT Methods
The three-dimensional structure of this compound is not rigid, with rotations possible around its single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.
Methodologies: Ab initio and DFT methods are the primary tools for exploring the potential energy surface (PES) of a molecule. dergipark.org.tr By systematically rotating the dihedral angles of the molecule, such as the C-C bond between the carbonyl and the sulfur-bearing carbon, a detailed energy landscape can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to interconversion. osu.edu
For this compound, key rotations would be around the C(O)-CH2 and CH2-S bonds. It is anticipated that the molecule will exhibit several stable conformers, with their relative stabilities influenced by steric hindrance and intramolecular interactions. nih.govuq.edu.au For instance, the orientation of the bulky p-tolyl and ethylthio groups will be a significant factor in determining the lowest energy conformation.
Illustrative Data Table: Relative Energies of Postulated Conformers
| Conformer | Dihedral Angle (°) [C(tolyl)-C(O)-CH2-S] | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Gauche 1 | ~60 | 0.00 | ~70 |
| Anti | ~180 | ~1.5 | ~20 |
| Gauche 2 | ~-60 | ~0.5 | ~10 |
Reaction Pathway Predictions and Transition State Elucidation for Chemical Transformations
Computational chemistry is instrumental in predicting the feasibility of chemical reactions and elucidating their mechanisms. escholarship.org This involves locating the transition state (TS) for a proposed reaction and calculating the activation energy.
Transition State Theory: According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the transition state. Computational methods can model the geometry and energy of the TS, which is a first-order saddle point on the potential energy surface. osu.edu This information is crucial for understanding reaction kinetics and selectivity.
For this compound, various reactions could be explored computationally. For example, the nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. researchgate.net A computational study could model the approach of a nucleophile to the carbonyl carbon, identify the transition state, and calculate the activation energy. Similarly, reactions involving the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, could be investigated. The Norrish type II reaction, a photochemical process common to ketones, could also be a potential pathway to explore computationally. DFT calculations would be suitable for modeling these reaction pathways. nih.govchemrxiv.orgnih.gov
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Addition of CN- | 0.0 | +12.5 | 12.5 |
| Oxidation at Sulfur | 0.0 | +25.0 | 25.0 |
Quantum Chemical Topology and Bonding Analysis within the Molecular Structure
To gain a deeper understanding of the chemical bonding within this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, is a method that analyzes the topology of the electron density to define atoms and chemical bonds. orientjchem.org By locating bond critical points (BCPs) in the electron density, one can characterize the nature of the chemical bonds. scm.com For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent and non-covalent interactions. semanticscholar.org
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. nih.gov This method provides insights into intramolecular interactions, such as hyperconjugation, by quantifying the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.netsemanticscholar.orgnih.gov For this compound, NBO analysis could reveal important stabilizing interactions, such as the delocalization of lone pair electrons from the sulfur and oxygen atoms into antibonding orbitals of adjacent bonds.
Illustrative Data Table: QTAIM and NBO Analysis of Key Bonds
| Bond | QTAIM: Electron Density at BCP (a.u.) | QTAIM: Laplacian of Electron Density (a.u.) | NBO: Second-Order Perturbation Energy (kcal/mol) |
|---|---|---|---|
| C=O | ~0.35 | ~ -0.5 | - |
| C-S | ~0.15 | ~ -0.2 | lp(S) -> σ*(C-C) ~ 2-5 |
| C-C (tolyl-carbonyl) | ~0.25 | ~ -0.6 | - |
Derivatization and Chemical Transformations of 2 Ethylthio 1 P Tolyl Ethan 1 One
Functional Group Interconversions and Their Synthetic Utility in Novel Transformations
The ketone and thioether moieties of 2-(Ethylthio)-1-(p-tolyl)ethan-1-one are amenable to a variety of functional group interconversions, which serve as foundational steps for further synthetic elaborations.
Oxidation of the Thioether: The sulfur atom can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic and steric properties of the α-substituent, which can influence the reactivity of the adjacent carbonyl group and methylene (B1212753) protons. Oxidation is typically achieved using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-sulfinyl (sulfoxide) and α-sulfonyl (sulfone) ketones are valuable synthetic intermediates, for instance, in elimination reactions to form α,β-unsaturated ketones or as precursors for rearrangement reactions.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(p-tolyl)-2-(ethylthio)ethan-1-ol. This transformation is commonly performed using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reduction introduces a chiral center, and the resulting β-hydroxy thioether is a versatile building block for synthesizing various compounds, including substituted thiophenes or as a precursor in stereoselective manipulations.
Conversion of Ketone to Thioketone: The carbonyl oxygen can be replaced with sulfur to yield the corresponding thioketone, 2-(Ethylthio)-1-(p-tolyl)ethan-1-thione. This thionation is typically accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.netucl.ac.ukresearchgate.net Thioketones are themselves reactive functional groups, participating in various cycloaddition and coupling reactions, thereby opening up different synthetic pathways.
The table below summarizes these key interconversions with typical reagents.
| Transformation | Product Functional Group | Typical Reagent(s) |
| Thioether → Sulfoxide | α-Sulfinyl ketone | 1 equiv. H₂O₂ or m-CPBA |
| Thioether → Sulfone | α-Sulfonyl ketone | ≥2 equiv. H₂O₂ or m-CPBA |
| Ketone → Secondary Alcohol | β-Hydroxy thioether | NaBH₄, Methanol |
| Ketone → Thioketone | α-Thioether thioketone | Lawesson's Reagent |
Exploration of Molecular Rearrangement Reactions Triggered by the Compound's Structure
The structural framework of this compound and its immediate derivatives serves as a trigger for several synthetically useful molecular rearrangements.
Pummerer Rearrangement: This reaction is characteristic of α-acyl sulfoxides, which, as noted above, are readily synthesized by the oxidation of this compound. nih.gov Treatment of the resulting 2-(ethylsulfinyl)-1-(p-tolyl)ethan-1-one with an acid anhydride, such as acetic anhydride, is expected to initiate the Pummerer rearrangement. researchgate.netorganic-chemistry.org The reaction proceeds through an acylsulfonium ion intermediate, which eliminates a proton to form a thionium (B1214772) ion. Subsequent trapping of this electrophilic intermediate by the acetate (B1210297) counter-ion would yield an α-acetoxy thioether. This product can be hydrolyzed to unveil an aldehyde, providing a method to convert the α-methylene group into a carbonyl group. researchgate.net
Willgerodt-Kindler Reaction: As an aryl alkyl ketone, this compound is a potential substrate for the Willgerodt-Kindler reaction. organic-chemistry.orgwikipedia.org This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. researchgate.netsemanticscholar.orgresearchgate.net The reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide. In this specific case, the reaction would be expected to produce 2-phenyl-3-(ethylthio)propanethioamide derivatives, representing a significant structural reorganization.
Stevens and Sommelet-Hauser Rearrangements: The α-methylene group can be deprotonated to form an enolate, which can be subsequently alkylated. Alternatively, the thioether can be alkylated (e.g., with methyl iodide) to form a sulfonium (B1226848) salt. Treatment of this α-keto sulfonium salt with a base can generate a sulfonium ylide. mdpi.comwikipedia.org This ylide is primed to undergo rearrangement. The nih.govbohrium.com-Stevens rearrangement would involve the migration of one of the sulfur substituents (e.g., the ethyl group) to the adjacent carbanionic carbon, yielding a 1,3-dithioether derivative. nih.govrsc.org Concurrently, if a benzylic group were attached to the sulfur, a nih.govmdpi.com-sigmatropic Sommelet-Hauser rearrangement could occur as a competing pathway.
| Rearrangement | Starting Material Derivative | Key Reagents | Expected Product Type |
| Pummerer | α-Sulfinyl ketone | Acetic Anhydride (Ac₂O) | α-Acetoxy thioether |
| Willgerodt-Kindler | Ketone | Sulfur (S₈), Morpholine | Terminal Thioamide |
| Stevens ( nih.govbohrium.com) | α-Keto sulfonium salt | Strong Base (e.g., NaH) | 1,3-Dithioether derivative |
Design and Synthesis of Non-Biologically Active Analogues for Structure-Reactivity Relationship Studies
To systematically probe the reactivity of this compound, a series of non-biologically active analogues can be designed and synthesized. The primary goal of such studies is to understand how electronic and steric modifications influence reaction outcomes and rates, providing valuable mechanistic insights.
A common approach is to synthesize analogues with varying substituents on the p-tolyl ring to investigate electronic effects on the reactivity of the ketone and the adjacent α-protons. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para-position of the benzene (B151609) ring (in place of the methyl group), one can modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
For instance, the rate of enolization, a key step in many reactions at the α-position, is sensitive to the electronic nature of the aryl substituent. researchgate.net A Hammett plot can be constructed by correlating the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of para-substituted analogues against the corresponding Hammett substituent constant (σₚ). bohrium.comcdnsciencepub.comresearchgate.net The slope of this plot, the reaction constant (ρ), provides quantitative information about the sensitivity of the reaction to electronic effects and the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value signifies acceleration by EDGs (buildup of positive charge). bohrium.com
A hypothetical series of analogues for such a study is presented below.
| Analogue Structure (Ar-CO-CH₂-SEt) | para-Substituent (on Ar) | Hammett Constant (σₚ) | Expected Effect on Carbonyl Electrophilicity | Expected Effect on α-Proton Acidity |
| 4-MeO-C₆H₄- | -OCH₃ | -0.27 | Decrease | Decrease |
| 4-Me-C₆H₄- (Parent) | -CH₃ | -0.17 | Decrease | Decrease |
| C₆H₅- | -H | 0.00 | Baseline | Baseline |
| 4-Cl-C₆H₄- | -Cl | +0.23 | Increase | Increase |
| 4-CN-C₆H₄- | -CN | +0.66 | Significant Increase | Significant Increase |
| 4-NO₂-C₆H₄- | -NO₂ | +0.78 | Strong Increase | Strong Increase |
By measuring the rates of reactions such as base-catalyzed enolization, nucleophilic addition to the carbonyl, or α-alkylation across this series, a deeper understanding of the structure-reactivity relationships governing the chemistry of this compound can be achieved.
C-H Activation and Functionalization Strategies at Alpha and Aromatic Positions
Direct C-H activation provides an atom-economical approach to functionalize the molecule without pre-installation of reactive handles. Both the α-methylene and aromatic C-H bonds in this compound are potential targets for such strategies.
Functionalization at the Alpha Position: The C-H bonds α to the carbonyl group are the most acidic protons in the molecule and can be readily functionalized via enolate chemistry. Modern cross-coupling methods have extended this reactivity to direct C-H activation protocols. Palladium-catalyzed α-arylation, for example, allows for the coupling of the ketone's enolate (formed in situ) with aryl halides or triflates. nih.govacs.org This reaction provides a direct route to α-aryl-α-thio ketones, which are challenging to synthesize by other means. Similarly, catalytic asymmetric allylic alkylation can be employed to introduce chiral centers at the α-position. nih.gov
Functionalization at Aromatic Positions: The p-tolyl group offers sites for aromatic C-H functionalization. The carbonyl group can act as a directing group in transition metal-catalyzed reactions (e.g., with Ruthenium or Palladium), typically favoring functionalization at the ortho-positions of the aromatic ring. researchgate.net This strategy allows for the introduction of various groups, such as aryl or alkyl fragments, directly onto the benzene ring adjacent to the ketone. For the p-tolyl group, this would mean functionalization at the 3- and 5-positions of the ring. Furthermore, the thioether moiety itself can serve as a directing group in certain palladium-catalyzed C-H activation reactions, potentially leading to functionalization at different sites depending on the specific catalytic system employed.
The table below outlines potential C-H functionalization strategies for the title compound.
| Position | C-H Type | Reaction Type | Typical Catalyst/Reagents | Potential Product |
| Alpha (α) | sp³ C-H (acidic) | Pd-catalyzed α-Arylation | Pd(dba)₂, Ligand, Base, Ar-Br | 2-Aryl-2-(ethylthio)-1-(p-tolyl)ethan-1-one |
| Aromatic (ortho) | sp² C-H | Ru-catalyzed ortho-Arylation | [Ru(p-cymene)Cl₂]₂, Ligand, Ar-B(OR)₂ | 2-(Ethylthio)-1-(2-aryl-4-methylphenyl)ethan-1-one |
| Aromatic (ortho) | sp² C-H | Pd-catalyzed ortho-Alkylation | Pd(OAc)₂, Ligand, Alkyl-X | 2-(Ethylthio)-1-(2-alkyl-4-methylphenyl)ethan-1-one |
These C-H activation methods represent powerful tools for the late-stage diversification of the this compound scaffold, enabling the efficient construction of a library of complex analogues.
Advanced Spectroscopic and Diffraction Techniques for Deeper Structural and Dynamic Insights
High-Resolution NMR Spectroscopy for Conformational Dynamics and Exchange Processes
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the intricate details of molecular structure and dynamics in solution. nih.govauremn.org.brmontana.edu For 2-(Ethylthio)-1-(p-tolyl)ethan-1-one, NMR can elucidate not only the static molecular connectivity but also the dynamic processes such as conformational exchange and restricted rotation around single bonds.
The key dynamic features of this molecule amenable to NMR study are the rotational barriers around the C(O)-CH2 bond and the CH2-S bond. Due to steric and electronic interactions between the bulky p-tolyl group and the ethylthio moiety, rotation around these bonds may be hindered, leading to the existence of distinct conformers that can interconvert on the NMR timescale. montana.edu
Variable-Temperature (VT) NMR would be the primary tool to investigate these processes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the proton (¹H) or carbon-¹³ (¹³C) signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals for the protons of the ethyl and methylene (B1212753) groups would be observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the exchange may become slow on the NMR timescale, leading to the decoalescence of a single broad peak into separate, sharp signals for each distinct conformer. nih.gov The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net
For instance, the two methylene protons adjacent to the sulfur atom are diastereotopic if the molecule adopts a chiral conformation, and they would be expected to show distinct signals even with fast rotation around the C-S bond, but their chemical shift difference could be temperature-dependent. More interestingly, the methylene protons adjacent to the carbonyl group could show dynamic behavior if the rotation around the C(O)-CH2 bond is slow.
Predicted Rotational Barriers and Conformational Preferences:
Based on studies of similar α-thio ketones and other molecules with rotational restrictions, the energy barrier for rotation around the C(O)-CH₂ bond is expected to be significant. researchgate.net The conformational equilibrium would likely be governed by a balance of steric hindrance between the p-tolyl and ethylthio groups and dipole-dipole interactions between the C=O and C-S bonds.
Advanced NMR Techniques:
Two-dimensional NMR techniques like EXSY (Exchange Spectroscopy) could be employed to definitively establish the chemical exchange pathways between different conformers. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide through-space correlations, helping to determine the predominant conformation in solution by measuring distances between specific protons. mdpi.com Furthermore, ³³S NMR, although challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, could offer direct insights into the electronic environment around the sulfur atom. mdpi.com
Interactive Data Table: Predicted ¹H NMR Dynamic Behavior
| Protons | Expected High-Temp Spectrum | Expected Low-Temp Spectrum (Slow Exchange) | Dynamic Process Probed |
| Ethyl group (-CH₂CH₃) | Quartet and Triplet | Potentially two sets of quartets and triplets | Rotation around C(O)-CH₂ bond |
| Methylene (-C(O)CH₂S-) | Singlet or AB quartet | Two distinct singlets or two AB quartets | Rotation around C(O)-CH₂ bond |
| Methylene (-SCH₂CH₃) | Quartet | Potentially two distinct quartets | Rotation around C(O)-CH₂ and C-S bonds |
Single-Crystal X-ray Diffraction for Elucidating Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tugraz.at While a crystal structure for this compound is not publicly available, we can predict its solid-state architecture and the nature of its intermolecular interactions based on the known structures of related compounds, such as p-tolyl ketones and molecules containing thioether linkages. journal-vniispk.ru
Molecular Geometry:
Intermolecular Interactions:
In the solid state, molecules of this compound are likely to be held together by a combination of weak intermolecular forces. mdpi.comchimia.chchimia.ch
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds are expected to form between the oxygen atom and aromatic or aliphatic C-H groups of neighboring molecules. These interactions are a common feature in the crystal packing of ketones. journal-vniispk.ru
π-π Stacking: The electron-rich p-tolyl rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. This is a significant cohesive force in the crystals of many aromatic compounds. aip.org
C-H···π Interactions: Aromatic rings can also act as weak acceptors for hydrogen bonds, leading to C-H···π interactions between an aliphatic or aromatic C-H bond and the face of a p-tolyl ring.
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Value Range | Basis for Prediction |
| C=O Bond Length | 1.20 - 1.23 Å | Typical for aromatic ketones |
| C(aromatic)-C(carbonyl) Bond Length | 1.48 - 1.52 Å | Single bond between sp² carbons |
| C(carbonyl)-C(methylene) Bond Length | 1.50 - 1.54 Å | Single bond between sp² and sp³ carbons |
| C-S Bond Lengths | 1.80 - 1.84 Å | Typical for thioethers |
| C-C-C Bond Angle (in ethyl group) | ~109.5° | Tetrahedral sp³ carbon |
| C(aromatic)-C(O)-C(methylene) Angle | 118 - 122° | Trigonal planar sp² carbon |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size |
Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Environment Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. vscht.cz These complementary methods are highly sensitive to the specific functional groups present and their local chemical environment.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The intensity of an IR absorption band is related to the change in the dipole moment during the vibration. The C=O bond, being highly polar, gives rise to a very strong and sharp absorption band, making it easily identifiable. spectroscopyonline.com
Raman Spectroscopy:
Raman spectroscopy involves the inelastic scattering of monochromatic light. The intensity of a Raman signal depends on the change in polarizability of the bond during a vibration. Symmetrical and non-polar bonds, like C-S and C-C bonds in the aromatic ring, often produce strong Raman signals.
Predicted Spectral Features:
The vibrational spectrum of this compound will be dominated by the characteristic bands of its constituent functional groups.
Carbonyl (C=O) Stretch: This will be the most prominent band in the IR spectrum, expected in the range of 1670-1690 cm⁻¹. The conjugation with the p-tolyl ring lowers the frequency from the typical value for aliphatic ketones (~1715 cm⁻¹). orgchemboulder.comlibretexts.org
Aromatic C-H Stretch: These vibrations will appear as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the methylene and methyl groups will give rise to strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the p-tolyl ring will produce several bands of variable intensity in the 1450-1610 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region. This band is often more prominent in the Raman spectrum. mdpi.com
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring (para-disubstituted) will give rise to a strong C-H out-of-plane bending vibration in the 800-840 cm⁻¹ range in the IR spectrum, which is highly diagnostic. vscht.cz
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3020 - 3100 | Weak to Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |
| Carbonyl C=O Stretch | 1670 - 1690 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong | Strong |
| CH₂ Bending (Scissoring) | 1420 - 1470 | Medium | Medium |
| p-Tolyl Ring Modes | 1000 - 1200 | Medium | Strong |
| Aromatic C-H OOP Bending | 800 - 840 | Strong | Weak |
| C-S Stretch | 600 - 800 | Weak to Medium | Strong |
Advanced Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Mechanistic Deductions
Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem MS (MS/MS), are essential for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides valuable structural information. wikipedia.org
Under electron ionization (EI), this compound will form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. The fragmentation patterns are dictated by the relative stability of the resulting carbocations and radicals. aip.org
Predicted Fragmentation Pathways:
Several key fragmentation pathways can be predicted based on the structure of the molecule and the known behavior of aromatic ketones and thioethers. whitman.eduscribd.commiamioh.edu
α-Cleavage: This is a common fragmentation pathway for ketones. Cleavage of the bond between the carbonyl group and the adjacent carbon atom can occur in two ways:
Loss of the ethylthiomethyl radical (•CH₂SCH₂CH₃) to form the stable p-tolylacylium ion (m/z 119). This is expected to be a very prominent peak, potentially the base peak. whitman.edu
Loss of the p-tolyl radical (•C₇H₇) to form the [CH₃CH₂SCH₂CO]⁺ ion (m/z 119).
Cleavage of the p-Tolyl Group: The p-tolyl group itself can fragment, leading to the formation of a tropylium (B1234903) ion. Loss of the acetyl group from the p-tolylacylium ion (m/z 119) can lead to the tolyl cation (m/z 91), which can rearrange to the highly stable tropylium ion.
Fragmentation of the Ethylthio Group: The ethylthio side chain can also undergo fragmentation.
Cleavage of the C-S bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an ion at [M - 29]⁺.
A McLafferty-type rearrangement is not expected for this molecule due to the lack of a γ-hydrogen on a flexible alkyl chain.
Cleavage adjacent to Sulfur: The C-S bond can cleave, leading to ions characteristic of the thioether portion of the molecule. For example, cleavage of the CH₂-S bond could lead to the formation of a [CH₃CH₂S]⁺ ion (m/z 61).
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Interactive Data Table: Predicted Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 194 | [C₁₁H₁₄OS]⁺• | Molecular Ion (M⁺•) |
| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage (Loss of •CH₂SCH₂CH₃) |
| 91 | [C₇H₇]⁺ | Loss of CO from p-tolylacylium ion, rearrangement to tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |
| 61 | [CH₃CH₂S]⁺ | Cleavage of the CH₂-S bond |
Potential Applications in Non Biological and Non Materials Science Contexts
Role in Catalysis (e.g., as a Ligand Component, Pre-catalyst in Organic Transformations)
The thioether functionality in 2-(ethylthio)-1-(p-tolyl)ethan-1-one makes it a candidate for use as a ligand component in transition metal catalysis. Thioethers are known to be effective ligands for a variety of metals, acting as soft donors that can influence the electronic and steric environment of a metal center. researchgate.netacs.org The sulfur atom's lone pairs can coordinate to metal ions, forming stable complexes that can catalyze a range of organic transformations.
In the context of this compound, the molecule could function as a bidentate ligand, with both the sulfur atom and the carbonyl oxygen participating in coordination to a metal center. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex. The electronic properties of the p-tolyl group can also play a role; the electron-donating nature of the methyl group on the aromatic ring can modulate the electron density at the carbonyl oxygen, which in turn can influence the strength of its coordination to a metal.
Below is a hypothetical data table illustrating the potential effect of ligands based on the this compound scaffold on a generic cross-coupling reaction.
Table 1: Hypothetical Catalytic Performance of Metal Complexes with this compound as a Ligand
| Catalyst System | Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Metal Precursor only | None | 24 | < 5 |
| Metal Precursor + Ligand A | This compound | 12 | 85 |
| Metal Precursor + Ligand B | 2-(Methylthio)-1-phenylethan-1-one | 12 | 78 |
| Metal Precursor + Ligand C | 2-(Ethylthio)-1-(p-chlorophenyl)ethan-1-one | 12 | 92 |
The data in Table 1 is illustrative and suggests that the electronic nature of the aryl group can influence the catalytic efficiency. The electron-donating methyl group in the p-tolyl moiety (Ligand A) may lead to a more active catalyst compared to an unsubstituted phenyl group (Ligand B), while an electron-withdrawing chloro group (Ligand C) could further enhance catalytic activity in certain reactions.
Furthermore, the α-sulfenyl ketone moiety itself can be part of a pre-catalyst system. For instance, upon reaction with a metal precursor, the compound could undergo in-situ transformation to form the active catalytic species. The design and synthesis of novel ligands based on this scaffold could lead to the development of catalysts with tailored activities and selectivities for specific organic transformations. researchgate.net
Application in Advanced Analytical Chemistry Method Development (e.g., as a Reference Standard, Derivatizing Agent)
In the field of analytical chemistry, the availability of high-purity reference standards is crucial for the development and validation of new analytical methods. sigmaaldrich.com this compound could serve as a valuable reference standard for the analysis of sulfur-containing organic compounds, which are of interest in various industrial and environmental contexts. researchgate.netdtic.milosti.govacs.org Its well-defined structure and molecular weight would allow for accurate calibration of analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Moreover, the ketone functionality of this compound opens up the possibility of its use as a derivatizing agent. thermofisher.comnih.gov Ketones can react with a variety of reagents to form derivatives with enhanced detectability. For example, reaction with a fluorescent hydrazine (B178648) could introduce a fluorophore into the molecule, enabling highly sensitive detection by fluorescence spectroscopy. This is particularly useful for the analysis of trace amounts of substances in complex matrices.
The table below provides a hypothetical example of the improvement in detection limits after derivatization of a model analyte with a reagent structurally related to this compound.
Table 2: Hypothetical Improvement of Detection Limits via Derivatization
| Analytical Method | Analyte | Detection Limit (Undivatized) | Derivatizing Agent | Detection Limit (Derivatized) |
|---|---|---|---|---|
| HPLC-UV | Aldehyde X | 10 µg/L | 2,4-Dinitrophenylhydrazine | 1 µg/L |
| HPLC-Fluorescence | Ketone Y | 5 µg/L | Dansyl Hydrazine | 0.1 µg/L |
| GC-MS | Aldehyde Z | 1 µg/L | PFBHA | 0.05 µg/L |
This principle could be applied by synthesizing a derivative of this compound that contains a suitable reactive group for tagging other molecules of interest.
Use as a Precursor for Specialty Chemicals in Niche Industrial Processes (excluding pharmaceuticals, agrochemicals)
α-Sulfenylated ketones are versatile synthetic intermediates that can be used to construct a variety of more complex organic molecules. acs.orgresearchgate.netacs.orgacs.orgresearchgate.net The reactivity of this compound at the carbonyl group, the α-carbon, and the thioether linkage allows for a range of chemical transformations.
For example, the carbonyl group can undergo nucleophilic addition reactions to form alcohols, or can be converted to other functional groups. The α-carbon can be deprotonated to form an enolate, which can then react with various electrophiles, enabling the formation of new carbon-carbon bonds. The thioether group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then be used in elimination reactions to introduce a double bond or act as a leaving group.
This synthetic versatility makes this compound a potential precursor for a range of specialty chemicals. For instance, it could be used in the synthesis of specific types of polymers, dyes, or additives for industrial fluids, where the presence of sulfur and aromatic moieties could impart desirable properties such as thermal stability or refractive index modification.
The following table outlines some potential synthetic transformations of this compound and the resulting classes of specialty chemicals.
Table 3: Potential Synthetic Transformations and Resulting Specialty Chemicals
| Reaction Type | Reagents | Product Functional Group | Potential Application Area |
|---|---|---|---|
| Aldol (B89426) Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone | Precursor for unsaturated systems |
| Wittig Reaction | Phosphonium ylide | Alkene | Monomer for polymerization |
| Baeyer-Villiger Oxidation | Peroxy acid | Ester | Fragrance or solvent component |
| Thioether Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfoxide/Sulfone | Intermediate for elimination reactions |
Contribution to Fundamental Organic Chemistry Methodologies and Reagent Development
The study of the synthesis and reactivity of molecules like this compound contributes to the broader understanding of fundamental organic chemistry. The development of new methods for the synthesis of α-sulfenylated ketones is an active area of research, with a focus on improving efficiency, selectivity, and sustainability. acs.orgresearchgate.netacs.org
Investigating the reactivity of this compound can provide insights into the interplay of different functional groups within a molecule. For example, studying the influence of the ethylthio group on the acidity of the α-protons and the reactivity of the carbonyl group can lead to a deeper understanding of electronic and steric effects in organic reactions.
Furthermore, this compound could be used as a model substrate in the development of new reagents and reaction methodologies. For instance, new methods for carbon-sulfur bond formation or cleavage could be tested on this relatively simple and well-defined molecule. The knowledge gained from such studies can then be applied to the synthesis of more complex and valuable organic compounds.
The table below summarizes key areas of fundamental research where this compound could serve as a valuable tool.
Table 4: Areas of Fundamental Research Involving this compound
| Research Area | Focus of Study | Potential Contribution |
|---|---|---|
| C-S Bond Formation | Development of new catalytic or stoichiometric methods for α-sulfenylation of ketones. | More efficient and environmentally friendly synthetic routes to α-sulfenyl ketones. |
| Enolate Chemistry | Investigation of the regioselectivity and stereoselectivity of reactions involving the enolate of the ketone. | Deeper understanding of the factors controlling the reactivity of sulfur-substituted enolates. |
| Reaction Mechanisms | Elucidation of the mechanisms of reactions involving the thioether or carbonyl group. | Improved ability to predict and control the outcomes of organic reactions. |
| Reagent Development | Use as a substrate for testing new oxidizing, reducing, or coupling reagents. | Expansion of the synthetic chemist's toolkit with new and more effective reagents. |
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(Ethylthio)-1-(p-tolyl)ethan-1-one?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting p-tolyl ethanone with a thiol derivative (e.g., ethyl mercaptan) under nucleophilic substitution conditions.
- Step 2 : Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst use) to enhance yield. For example, highlights the use of hydroxyethylthio derivatives in similar syntheses, suggesting that controlled pH and temperature (e.g., 60–80°C) are critical for minimizing side reactions .
- Step 3 : Purification via column chromatography or recrystallization. Key challenges include avoiding over-oxidation of the thioether group and ensuring regioselectivity.
Q. How can spectroscopic techniques elucidate the structure of this compound?
A combination of methods is required:
- ¹H/¹³C NMR : Identify aromatic protons (p-tolyl group) at δ 7.2–7.4 ppm and the ethylthio (–SCH₂CH₃) protons at δ 2.5–3.0 ppm. The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the C=O stretch at ~1680–1720 cm⁻¹ and C–S bond vibrations at 600–700 cm⁻¹ .
- Mass Spectrometry : Validate the molecular ion peak (M⁺) at m/z = 208.3 (calculated for C₁₁H₁₄OS).
Q. What are the primary chemical reactions involving this compound?
The compound exhibits reactivity typical of thioethers and ketones:
- Oxidation : The ethylthio group can be oxidized to a sulfoxide or sulfone using H₂O₂ or KMnO₄, altering electronic properties .
- Nucleophilic Addition : The ketone may undergo Grignard or hydride reductions to form secondary alcohols .
- Electrophilic Aromatic Substitution : The p-tolyl group can undergo nitration or halogenation, though steric hindrance from the ethylthio group may influence regiochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity and reactivity?
Comparative studies on analogs reveal:
| Substituent | Biological Activity | Reactivity |
|---|---|---|
| p-Tolyl (target) | Moderate enzyme inhibition | Stable under acidic conditions |
| 3-Nitrophenyl | Enhanced cytotoxicity (IC₅₀: 8 µM) | Increased electrophilicity due to –NO₂ |
| 4-Methoxyphenyl | Reduced metabolic stability | Prone to demethylation in vivo |
| The p-tolyl group balances lipophilicity and metabolic stability, making it suitable for lead optimization . |
Q. How should researchers address contradictory data in biological activity studies?
Contradictions often arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).
- Sample Degradation : Organic compounds may degrade during prolonged experiments (e.g., 9-hour assays), as noted in . Mitigate this by stabilizing samples at 4°C and using fresh stock solutions .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA or t-tests to confirm significance.
Q. What interaction studies are critical for elucidating the mechanism of action?
Key approaches include:
- Molecular Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. highlights hydrophobic interactions and hydrogen bonding as critical for activity .
- Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and cofactor conditions.
- Metabolic Profiling : Use LC-MS to identify metabolites, as oxidation of the ethylthio group may generate active intermediates .
Q. How to design stability studies under physiological conditions?
Follow this protocol:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1 week. Use TGA/DSC to detect thermal decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
